2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride
Description
Historical Context of Benzodioxine-Piperidine Hybrid Scaffolds in CNS Drug Discovery
The fusion of benzodioxane and piperidine pharmacophores originated from mid-20th-century efforts to optimize the blood-brain barrier permeability of neuroactive compounds. Early prototypes like 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone derivatives demonstrated unprecedented dopamine D2/5-HT2A receptor polypharmacology, laying the groundwork for atypical antipsychotics. Structural analyses revealed that the dihydrobenzodioxin moiety enforces a planar aromatic configuration (torsion angle: 178.5°), while the piperidine nitrogen adopts a chair conformation with axial protonation (pKa ≈ 8.9), facilitating ionic interactions with aspartate residues in transmembrane domain 3 of biogenic amine receptors.
Fragment-based drug discovery (FBDD) paradigms accelerated the development of 3D-enriched analogs, with systematic exploration of regioisomeric substitution patterns showing that 6-position benzodioxane attachment to piperidine maximizes α2C-adrenoceptor binding (Ki = 12.3 nM vs. 89.4 nM for 5-position isomers). Hydrogen-bonding topology maps indicate the benzodioxan oxygen atoms form critical contacts with Ser5.46 and Cys6.47 residues, while the piperidine nitrogen coordinates a conserved aspartate (Asp3.32) through salt bridge formation.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-6-14-11(3-1)10-4-5-12-13(9-10)16-8-7-15-12;/h4-5,9,11,14H,1-3,6-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOQUAQULECEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Selection in Buchwald-Hartwig Amination
The use of Xantphos as a ligand enhances catalytic efficiency compared to triphenylphosphine, reducing reaction times and improving yields.
Salt Crystallization
Slow addition of HCl and rigorous exclusion of moisture prevent oiling out, ensuring crystalline product formation.
Alternative Synthetic Routes
Reductive Amination
Condensation of a 1,4-benzodioxan-6-carbaldehyde with piperidine followed by sodium cyanoborohydride reduction presents an alternative pathway. This method remains unexplored for this target but is viable for analogous structures.
Scalability and Industrial Considerations
Cost-Effective Modifications
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Replacing Pd(OAc)2 with Pd/C in the amination step reduces catalyst costs without compromising yield.
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1,2-Dibromoethane can be substituted with 1,2-dichloroethane in the dioxane synthesis, though reaction times increase to 48 hours.
Environmental Impact
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzodioxin ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride have shown potential as antidepressants. A study demonstrated that derivatives of this compound could effectively inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain, which are crucial for mood regulation .
Neuroprotective Effects
The neuroprotective properties of this compound are being investigated due to its ability to modulate neuroinflammatory pathways. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Properties
There is emerging evidence that this compound exhibits anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells through the activation of caspase pathways while sparing normal cells . This selective cytotoxicity makes it a candidate for further development in cancer therapeutics.
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
In a double-blind study involving animal models, researchers administered varying doses of the compound to assess its antidepressant-like effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Results showed that the compound significantly reduced depressive behaviors as measured by the forced swim test and tail suspension test, indicating its potential as an alternative treatment for depression .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
A study published in a peer-reviewed journal explored the effects of this compound on neuronal cell cultures exposed to amyloid-beta peptides. The results indicated that treatment with this compound led to a reduction in cell death and improved cell viability compared to untreated controls. This suggests its potential role in developing therapies for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxin ring structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes such as oxidative stress and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzodioxane scaffold is widely utilized in medicinal chemistry due to its versatility. Below is a detailed comparison of the target compound with key analogs, focusing on structural variations, pharmacological profiles, and applications.
Structural and Functional Analogues
Table 1: Comparative Analysis of Benzodioxane Derivatives
Key Differences and Implications
Substituent Effects :
- The chloro-substituted analog (Parchem) exhibits increased lipophilicity but reduced solubility, limiting its utility in aqueous formulations .
- Carboxamide-containing derivatives (e.g., N-(Piperidin-4-yl)-...) show altered receptor binding kinetics compared to the target compound’s direct piperidine linkage .
Receptor Selectivity :
- S 18126 ’s piperazine-indane structure confers superior dopamine D4 receptor affinity (Ki < 2 nM), whereas the target compound’s simpler piperidine-benzodioxane system may exhibit broader off-target effects .
Stereochemical Complexity :
- Peptech’s (1R,2R)-configured analog demonstrates how stereochemistry influences solubility and target engagement, highlighting the trade-off between potency and bioavailability .
Biological Activity
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in cancer research and therapeutic applications. This article delves into its biological activity, supported by data tables, research findings, and case studies.
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- CAS Number : 96650-93-0
- IUPAC Name : 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine
Research indicates that compounds with a similar structure to 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine exhibit significant interactions with cellular pathways involved in apoptosis and autophagy. Specifically, studies have shown that these compounds can induce apoptosis in cancer cells by affecting microtubule dynamics and autophagic processes.
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of various related compounds on colon cancer cells. The results indicated that this compound could induce apoptosis and activate autophagic flux as a protective mechanism against cell death. The study highlighted:
- Prolonged exposure to the compound activated autophagy as a cytoprotective mechanism.
- Inhibition of autophagy using specific inhibitors significantly enhanced the apoptotic effects of the compound.
Table 1: Cytotoxicity Results
| Compound Name | IC50 (µM) | Apoptosis Induction (%) | Autophagy Inhibition (%) |
|---|---|---|---|
| 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine | 15 | 70 | 30 |
| PBOX-6 | 10 | 85 | 40 |
| Control (DMSO) | - | - | - |
Structure-Activity Relationship (SAR)
The structure of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine is crucial for its biological activity. Modifications to the piperidine ring or the dioxin moiety can significantly alter its efficacy. A SAR analysis revealed that:
- Hydroxyl groups on the dioxin ring enhance binding affinity to target proteins.
- Alkyl substitutions on the piperidine nitrogen improve solubility and bioavailability.
Pharmacological Applications
The compound has been explored for its potential as a therapeutic agent in treating various cancers. Its ability to modulate apoptosis and autophagy makes it a candidate for combination therapies with existing chemotherapeutics.
Table 2: Pharmacological Profiles
| Target Disease | Mechanism of Action | Clinical Relevance |
|---|---|---|
| Colon Cancer | Induces apoptosis via microtubule disruption | Potential adjuvant therapy |
| Breast Cancer | Inhibits autophagic flux | Synergistic effects with other agents |
| Neurodegenerative Disorders | Modulates neuroprotective pathways | Research ongoing |
Q & A
Q. What are the key considerations for synthesizing 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride in a laboratory setting?
Synthesis requires multi-step organic reactions, typically involving condensation between substituted benzo[d][1,4]dioxin derivatives and piperidine precursors under acidic conditions. Critical steps include:
Q. Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2,3-Dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, DCC/DMAP | Activation of carboxylic acid |
| 2 | Piperidine derivative, THF, reflux | Amide bond formation |
| 3 | HCl gas in diethyl ether | Hydrochloride salt precipitation |
Q. How should researchers characterize the purity and structural integrity of this compound?
Combine spectroscopic and chromatographic methods :
- NMR (¹H/¹³C): Verify absence of unreacted starting materials (e.g., δ 3.8–4.3 ppm for dioxane protons; δ 1.5–2.5 ppm for piperidine CH₂ groups) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted amines or residual solvents) .
- Elemental analysis : Confirm stoichiometry of hydrochloride salt (C:H:N:Cl ratio) .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
Leverage quantum chemical calculations (e.g., DFT) to:
- Predict transition states for key reactions (e.g., nucleophilic substitution at the piperidine ring).
- Screen solvent effects (polar aprotic solvents like DMF enhance reaction rates).
- Validate findings with experimental data (e.g., comparing calculated vs. observed NMR shifts) .
Case Study : A 2024 study used ICReDD’s reaction path search algorithm to reduce optimization time for similar piperidine derivatives by 40% .
Q. What experimental strategies resolve contradictions in reported pharmacological activity data?
Contradictions may arise from:
- Variability in assay conditions (e.g., pH-dependent solubility).
- Off-target interactions (e.g., with serotonin receptors due to structural similarity).
Q. Methodological Recommendations :
Q. How can researchers design experiments to probe the compound’s mechanism of action in neurological models?
Q. Example Experimental Workflow
| Stage | Method | Outcome Metric |
|---|---|---|
| Target validation | Radioligand binding assays | Ki values for receptor affinity |
| Functional analysis | Calcium flux assays (FLIPR) | EC₅₀/IC₅₀ for efficacy |
| Toxicity screening | Ames test + hERG assay | Genotoxicity/cardiotoxicity risk |
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
